
N-((4-甲基-6-(哌啶-1-基)嘧啶-2-基)甲基)异丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a piperidine ring attached to a pyrimidine core, which is further substituted with a methyl group and an isobutyramide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
科学研究应用
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
Target of Action
Similar compounds have been found to exhibit affinity for serotonergic and dopaminergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, reward, nausea, sleep, and thermoregulation .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The enzymes play significant roles in the control of cell growth and differentiation .
Biochemical Pathways
For instance, some derivatives have been found to exhibit antimicrobial , anticancer , and anti-inflammatory activities .
Result of Action
For instance, some compounds have been found to inhibit the activity of tyrosine kinases, which can lead to the control of cell growth and differentiation .
生化分析
Biochemical Properties
It is known that pyrimidine derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide may interact with enzymes, proteins, and other biomolecules involved in the biochemical reactions of Mycobacterium tuberculosis H37Ra.
Cellular Effects
It is suggested that compounds containing a pyrimidine scaffold can have significant effects on cellular processes . For instance, they can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives play an important role in signaling within cells, promoting both cell proliferation and survival . They are key components in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .
Temporal Effects in Laboratory Settings
It is known that compounds containing a pyrimidine scaffold can have significant effects over time . These effects include the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that pyrimidine derivatives can have significant effects at different dosages . These effects could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that pyrimidine derivatives play an important role in various metabolic pathways . These could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that pyrimidine derivatives can be transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
It is known that pyrimidine derivatives can be localized in specific compartments or organelles within the cell . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine core.
Methylation: The methyl group is introduced through a methylation reaction using a methylating agent such as methyl iodide.
Attachment of the Isobutyramide Moiety:
Industrial Production Methods
Industrial production of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反应分析
Types of Reactions
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyrimidine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
相似化合物的比较
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide can be compared with other similar compounds, such as:
N-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)acetamide: Similar structure but with an acetamide group instead of an isobutyramide group.
N-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)propionamide: Similar structure but with a propionamide group instead of an isobutyramide group.
N-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)butyramide: Similar structure but with a butyramide group instead of an isobutyramide group.
The uniqueness of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
2-methyl-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-11(2)15(20)16-10-13-17-12(3)9-14(18-13)19-7-5-4-6-8-19/h9,11H,4-8,10H2,1-3H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLXKZJARPWGLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C(C)C)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
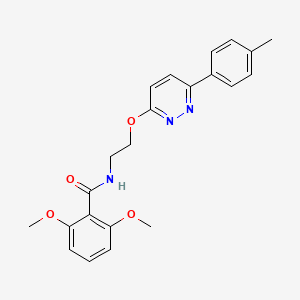
![4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2374658.png)
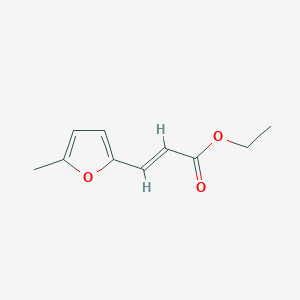
ammoniumolate](/img/structure/B2374663.png)
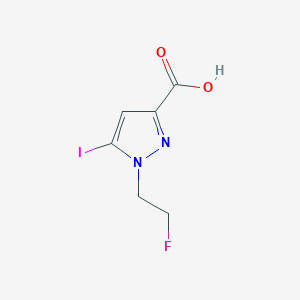
![5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2374667.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2374668.png)
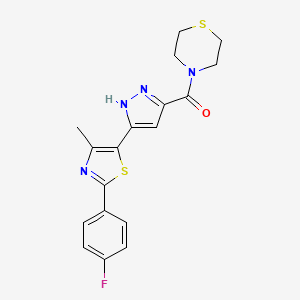
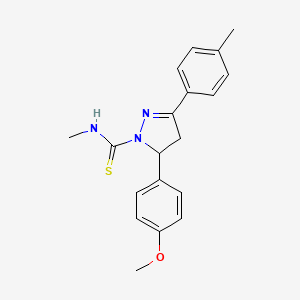
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2374672.png)
![2-[(4-Chlorophenyl)methylcarbamoylamino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2374673.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-4-yl)methanone](/img/structure/B2374675.png)

![tert-butyl (1R,4R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/new.no-structure.jpg)
